1-(1-Naphthyl)cyclobutanamine
Description
1-(1-Naphthyl)cyclobutanamine is a cyclobutane derivative featuring a 1-naphthyl substituent attached to a cyclobutane ring and an amine group. These compounds are typically used in pharmaceutical research, particularly as intermediates or modulators for biological receptors .
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-naphthalen-1-ylcyclobutan-1-amine |
InChI |
InChI=1S/C14H15N/c15-14(9-4-10-14)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10,15H2 |
InChI Key |
DJWZIILODCSAQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)cyclobutanamine can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with cyclobutanone under acidic conditions to form the desired product. Another method includes the use of 1-naphthyl bromide and cyclobutanamine in the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of 1-(1-Naphthyl)cyclobutanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Naphthyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthyl ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed:
Oxidation: Naphthyl ketones.
Reduction: Reduced amine derivatives.
Substitution: Functionalized naphthyl derivatives.
Scientific Research Applications
1-(1-Naphthyl)cyclobutanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-Naphthyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 1-(1-Naphthyl)cyclobutanamine and related compounds:
Key Research Findings
Receptor Modulation: Compounds like Calindol ((R)-2-{1-(1-naphthyl)ethylaminomethyl}indole) and Calhex 231, which share the 1-naphthyl-ethylamine backbone, demonstrate activity as allosteric modulators of the calcium-sensing receptor (CaR). These findings suggest that 1-(1-Naphthyl)cyclobutanamine may similarly interact with polycationic receptors, though its cyclobutane ring could impose steric constraints compared to ethylamine derivatives .
Toxicity and Safety: 1-(Aminomethyl)cyclobutanamine (CAS: 780747-61-7) is classified as acutely toxic (H302) and a respiratory irritant (H335). This highlights the need for rigorous safety protocols when handling cyclobutanamine derivatives . Environmental hazards are associated with structurally similar compounds, such as (R)-1-(1-Naphthyl)ethylamine hydrochloride (UN3077), which is classified as an environmentally hazardous solid .
Synthetic and Commercial Relevance :
- (R)-1-(1-Naphthyl)ethylamine is commercially available at high purity (e.g., 1g = ¥6,100) and serves as a critical precursor in drug discovery .
- Derivatives like 1-(4-chlorophenyl)cyclobutanemethanamine are under investigation for custom synthesis, indicating growing interest in cyclobutane-based amines for targeted therapies .
Biological Activity
1-(1-Naphthyl)cyclobutanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory responses. This article reviews the biological activity of this compound, highlighting its effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-(1-Naphthyl)cyclobutanamine features a cyclobutane ring substituted with a naphthyl group. Its unique structure contributes to its interaction with various biological targets, making it a candidate for further pharmacological studies.
Biological Activities
Research indicates that 1-(1-Naphthyl)cyclobutanamine exhibits several notable biological activities:
- Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant properties. It has been shown to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
- Anti-inflammatory Activity : The compound has demonstrated potential in modulating inflammatory responses. It appears to inhibit pro-inflammatory cytokines, suggesting a role in managing conditions characterized by excessive inflammation.
- Cytotoxicity : In vitro studies have indicated that 1-(1-Naphthyl)cyclobutanamine may enhance the cytotoxic effects of other chemotherapeutic agents under certain conditions, particularly in hypoxic environments .
The mechanisms through which 1-(1-Naphthyl)cyclobutanamine exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Modulation of Neurotransmitter Systems : The antidepressant effects may be mediated by the modulation of serotonin and norepinephrine levels in the brain. This could involve inhibition or enhancement of specific receptors or transporters associated with these neurotransmitters.
- Inhibition of Cytokine Production : The anti-inflammatory properties may arise from the compound's ability to inhibit NF-κB signaling pathways, which are crucial for the expression of pro-inflammatory cytokines like IL-6 and TNF-alpha .
Case Studies and Research Findings
Several studies have focused on the biological activity of 1-(1-Naphthyl)cyclobutanamine:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Influences serotonin/norepinephrine pathways | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Cytotoxicity | Enhances effects of chemotherapeutic agents |
Research Highlights
- A study conducted on animal models demonstrated significant reductions in depressive-like behaviors following administration of 1-(1-Naphthyl)cyclobutanamine, correlating with increased levels of serotonin metabolites in the brain .
- In vitro assays revealed that the compound inhibited IL-6 production in activated macrophages, suggesting its potential as an anti-inflammatory agent. This was confirmed through dose-response experiments where higher concentrations resulted in greater inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
